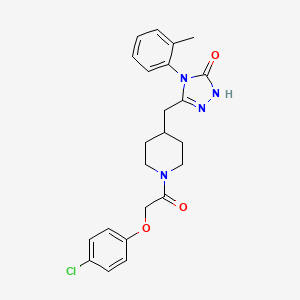
3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
A study by Xue et al. (2008) describes the synthesis of a novel compound closely related to the one , focusing on its crystal structure. The compound was synthesized through a reaction involving specific chlorophenoxy and acetamido precursors, followed by crystallization. The structural analysis revealed significant details about the compound's molecular geometry and intermolecular interactions, emphasizing the importance of such compounds in the study of chemical interactions and molecular architecture (Xue et al., 2008).
Antimicrobial Activities
Another area of interest is the antimicrobial activity of triazole derivatives. A study by Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial properties. The compounds demonstrated good to moderate activities against various microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2007).
Antifungal and Physicochemical Properties
Volkova et al. (2020) synthesized a potential antifungal compound from the 1,2,4-triazole class, characterized its physicochemical properties, and evaluated its solubility and partitioning in biologically relevant solvents. The study provides insights into the drug's delivery pathways and interactions with biological media, highlighting the compound's potential in antifungal applications (Volkova et al., 2020).
Metal-based Chemotherapy
Research on the reaction of CuCl2 with specific imidazole and piperazine derivatives to prepare complexes with potential applications in chemotherapy against tropical diseases was reported by Navarro et al. (2000). This work illustrates the compound's relevance in developing novel metal-based chemotherapeutic agents, emphasizing the interdisciplinary applications of such chemical entities (Navarro et al., 2000).
properties
IUPAC Name |
3-[[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-16-4-2-3-5-20(16)28-21(25-26-23(28)30)14-17-10-12-27(13-11-17)22(29)15-31-19-8-6-18(24)7-9-19/h2-9,17H,10-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMDQJGZCJBLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


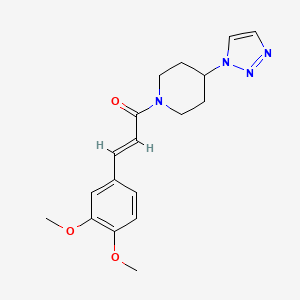

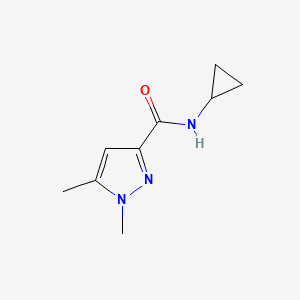
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)

![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)
![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)
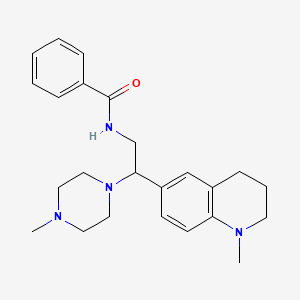

![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
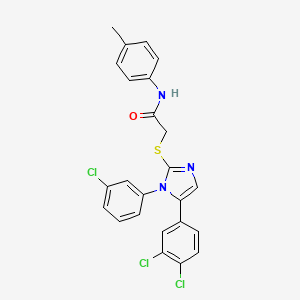
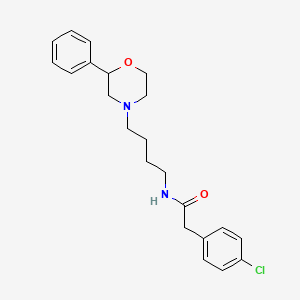
![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)